molecular formula C16H14N2S2Si B12816294 Bis(benzo[d]thiazol-2-yl)dimethylsilane

Bis(benzo[d]thiazol-2-yl)dimethylsilane

Cat. No.: B12816294
M. Wt: 326.5 g/mol
InChI Key: PJRKYCLCVAZHOJ-UHFFFAOYSA-N
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Description

Bis(benzo[d]thiazol-2-yl)dimethylsilane is a compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two benzo[d]thiazol-2-yl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[d]thiazol-2-yl)dimethylsilane typically involves the reaction of benzo[d]thiazole derivatives with organosilicon reagents. One common method is the reaction of benzo[d]thiazol-2-yl lithium with dimethyldichlorosilane in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d]thiazol-2-yl)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(benzo[d]thiazol-2-yl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(benzo[d]thiazol-2-yl)dimethylsilane in biological systems is not fully understood. it is believed to interact with cellular components through its benzo[d]thiazole moieties, which can bind to proteins and enzymes, potentially inhibiting their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Bis(benzo[d]thiazol-2-yl)methane
  • Bis(benzo[d]thiazol-2-yl)ethane
  • Bis(benzo[d]thiazol-2-yl)phenylsilane

Uniqueness

Bis(benzo[d]thiazol-2-yl)dimethylsilane is unique due to the presence of both benzo[d]thiazole and dimethylsilane groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C16H14N2S2Si

Molecular Weight

326.5 g/mol

IUPAC Name

bis(1,3-benzothiazol-2-yl)-dimethylsilane

InChI

InChI=1S/C16H14N2S2Si/c1-21(2,15-17-11-7-3-5-9-13(11)19-15)16-18-12-8-4-6-10-14(12)20-16/h3-10H,1-2H3

InChI Key

PJRKYCLCVAZHOJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=NC2=CC=CC=C2S1)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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